molecular formula C15H15NO4 B4586800 ethyl 3-(2-furoylamino)-2-methylbenzoate

ethyl 3-(2-furoylamino)-2-methylbenzoate

Cat. No.: B4586800
M. Wt: 273.28 g/mol
InChI Key: FFSXXLDQZYWLHY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-furoylamino)-2-methylbenzoate is a benzoate ester derivative featuring a methyl group at the 2-position and a 2-furoylamino substituent at the 3-position of the benzene ring.

The 2-furoylamino group introduces hydrogen-bonding capacity and electron-withdrawing effects, while the methyl group at the 2-position contributes steric hindrance and lipophilicity. Such structural features are critical in materials science (e.g., liquid crystals) and pharmaceutical chemistry (e.g., drug design) .

Properties

IUPAC Name

ethyl 3-(furan-2-carbonylamino)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-19-15(18)11-6-4-7-12(10(11)2)16-14(17)13-8-5-9-20-13/h4-9H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSXXLDQZYWLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 2-Methylbenzoate ()

  • Structure: Simpler analog lacking the 3-(2-furoylamino) group.
  • Molecular Formula : C₁₀H₁₂O₂; MW : 164.20.
  • Applications likely differ, with ethyl 2-methylbenzoate serving as a solvent or intermediate in organic synthesis .

Ethyl 3-Fluoro-2-Methylbenzoate ()

  • Structure: Features a fluorine atom at the 3-position instead of the furoylamino group.
  • Molecular Formula : C₁₀H₁₁FO₂; MW : 182.17.
  • Key Properties: CAS 114312-57-1; likely lower polarity than the target compound due to the electronegative but non-hydrogen-bonding fluorine substituent.
  • Comparison: Fluorine’s electron-withdrawing effect enhances stability and may influence aromatic electrophilic substitution reactivity.

(40-Fluoro Phenyl Azo) Phenyl-4-yl 3-[N-(40-n-Hexyloxy 2-Hydroxybenzylidene) Amino]-2-Methylbenzoate (6–2M-F) ()

  • Structure: Complex bent-core liquid crystal (BCN) with a 2-methylbenzoate core, fluoro substituents, and a benzylidene amino group.
  • Key Properties: Exhibits nematic phase behavior with a bend angle of 144°. Dielectric permittivity (ε), elastic constants (K₁₁, K₃₃), and threshold voltage (Vth) are modulated by nanoparticle doping (e.g., CdS quantum dots).
  • Comparison: The 2-methylbenzoate moiety is shared, but the addition of azo and benzylidene groups in 6–2M-F enables liquid crystallinity. The target compound’s furoylamino group may similarly influence mesophase behavior if incorporated into liquid crystal systems, though this requires experimental validation .

Ethyl 4-(4-Benzoylpiperazin-1-yl)-3-(2-Furoylamino)Benzoate ()

  • Structure: Positional isomer with a 4-(4-benzoylpiperazinyl) group and 3-(2-furoylamino) substituent.
  • Molecular Formula : C₂₅H₂₅N₃O₅; MW : 447.48.
  • Comparison: The benzoylpiperazinyl group enhances molecular weight and complexity, likely increasing rigidity and affecting solubility. The shared furoylamino group suggests similar reactivity in amide-related reactions .

3-(2-Furoylamino)Propanoic Acid ()

  • Structure: Propanoic acid derivative with a 2-furoylamino group.
  • Molecular Formula: C₈H₉NO₄; MW: 183.16.
  • Key Properties: Known as N-2-furoyl-β-alanine; exhibits carboxylic acid functionality, enabling salt formation and higher aqueous solubility compared to ester derivatives.
  • Comparison : The benzoate ester in the target compound replaces the carboxylic acid, reducing acidity and increasing lipophilicity. This structural difference impacts bioavailability and application in drug delivery systems .

Data Table: Key Properties of Ethyl 3-(2-Furoylamino)-2-Methylbenzoate and Analogs

Compound Name Molecular Formula MW Key Substituents Notable Properties/Applications References
This compound C₁₅H₁₆N₂O₄ 294.30 2-Me, 3-(2-furoylamino) Theoretical polarity ↑, H-bonding -
Ethyl 2-methylbenzoate C₁₀H₁₂O₂ 164.20 2-Me Solvent, flammable liquid
Ethyl 3-fluoro-2-methylbenzoate C₁₀H₁₁FO₂ 182.19 2-Me, 3-F Electron-withdrawing substituent
6–2M-F (BCN compound) C₃₃H₃₄FN₃O₅ 604.64 2-Me, azo, benzylidene amino Liquid crystal, dielectric tunability
3-(2-Furoylamino)propanoic acid C₈H₉NO₄ 183.16 Furoylamino, COOH Aqueous solubility, salt formation

Research Findings and Implications

  • Liquid Crystal Potential: The nematic behavior of 6–2M-F suggests that this compound could exhibit mesophase properties if synthesized with appropriate core modifications. The furoylamino group may enhance dielectric anisotropy, a critical parameter in display technologies .
  • Biological Activity: Analogous compounds like 3-(2-furoylamino)propanoic acid highlight the role of amide groups in drug design. The esterification in the target compound may improve membrane permeability compared to carboxylic acid derivatives .
  • Synthetic Routes: Methods for preparing methyl 2-benzoylamino-3-arylaminobut-2-enoates () could be adapted for synthesizing the target compound via condensation reactions involving furoyl chloride and ethyl 3-amino-2-methylbenzoate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-(2-furoylamino)-2-methylbenzoate
Reactant of Route 2
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